molecular formula C7H12N2 B1267998 2-tert-butyl-1H-imidazole CAS No. 36947-69-0

2-tert-butyl-1H-imidazole

Cat. No.: B1267998
CAS No.: 36947-69-0
M. Wt: 124.18 g/mol
InChI Key: CTUNHIMNHSKDBN-UHFFFAOYSA-N
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Description

2-tert-butyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. The tert-butyl group attached to the second carbon atom of the imidazole ring provides steric hindrance and influences the compound’s reactivity and properties. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Biochemical Analysis

Biochemical Properties

2-tert-butyl-1H-imidazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to metal ions and forming coordination complexes that are essential for catalytic activities . For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics . The nature of these interactions often involves hydrogen bonding and coordination to the metal center, which can modulate the enzyme’s activity and specificity.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and contextFor example, this compound has been found to inhibit the activity of certain kinases, leading to alterations in cell signaling cascades . Additionally, it can modulate the expression of genes involved in oxidative stress responses, thereby affecting cellular redox balance and metabolism . These effects highlight the potential of this compound as a tool for studying cellular processes and developing therapeutic agents.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target molecule, depending on the context. For example, this compound can inhibit the activity of metalloproteases by coordinating to the metal ion in the enzyme’s active site . Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity . These molecular interactions underpin the diverse biological effects of this compound.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings, depending on factors such as stability and degradation. In vitro studies have shown that this compound is relatively stable under physiological conditions, maintaining its activity over extended periods . In vivo studies have indicated that this compound can undergo metabolic degradation, leading to the formation of inactive metabolites . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis . These temporal effects are important considerations for the use of this compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolic transformations can alter the biological activity and toxicity of this compound, influencing its overall effects in biological systems . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in energy production and biosynthesis . These interactions highlight the complex role of this compound in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . For example, this compound has been shown to interact with heat shock proteins, which can facilitate its transport to specific cellular compartments . Understanding the transport and distribution of this compound is essential for elucidating its biological effects and optimizing its use in research and therapy.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. This compound has been found to localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . The targeting of this compound to specific organelles is often mediated by post-translational modifications and interactions with targeting signals . For instance, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can modulate gene expression . Similarly, interactions with mitochondrial proteins can facilitate the transport of this compound to the mitochondria, influencing cellular energy metabolism . These subcellular localization patterns are critical for understanding the diverse biological effects of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles.

Another method involves the cyclization of 1,2-diketones with ammonium acetate and aldehydes in the presence of a catalyst. This multi-component reaction is efficient and can be conducted under green chemistry conditions, such as using water as a solvent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. Catalysts and reaction conditions are optimized to achieve high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the imidazole ring, leading to the formation of substituted imidazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are commonly used.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Imidazolines.

    Substitution: Substituted imidazoles with various functional groups.

Scientific Research Applications

2-tert-butyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as catalysts and polymers.

Comparison with Similar Compounds

2-tert-butyl-1H-imidazole can be compared with other imidazole derivatives, such as:

    1-butyl-1H-imidazole: Lacks the steric hindrance provided by the tert-butyl group, leading to different reactivity and properties.

    2-methyl-1H-imidazole: The smaller methyl group results in less steric hindrance compared to the tert-butyl group.

    2-phenyl-1H-imidazole: The phenyl group provides different electronic and steric effects compared to the tert-butyl group.

The uniqueness of this compound lies in the presence of the bulky tert-butyl group, which influences its reactivity, binding affinity, and selectivity in various applications.

Properties

IUPAC Name

2-tert-butyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-7(2,3)6-8-4-5-9-6/h4-5H,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUNHIMNHSKDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333309
Record name 2-tert-butyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36947-69-0
Record name 2-(1,1-Dimethylethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36947-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-butyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-butyl-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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